molecular formula C5H3BrCl2N2 B1379460 2-(Bromomethyl)-3,5-dichloropyrazine CAS No. 1803606-92-9

2-(Bromomethyl)-3,5-dichloropyrazine

Cat. No.: B1379460
CAS No.: 1803606-92-9
M. Wt: 241.9 g/mol
InChI Key: PGCVPNXLBYCGBQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5-dichloropyrazine is an organic compound with the molecular formula C5H3BrCl2N2 It is a pyrazine derivative characterized by the presence of bromomethyl and dichloro substituents on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5-dichloropyrazine typically involves the bromomethylation of 3,5-dichloropyrazine. One common method includes the reaction of 3,5-dichloropyrazine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,5-dichloropyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 3,5-dichloropyrazine.

    Oxidation: Products include pyrazine derivatives with oxidized functional groups.

    Reduction: Products include methyl-substituted pyrazine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3,5-dichloropyrazine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with pyrazine cores.

    Material Science: It is used in the preparation of advanced materials, including polymers and coordination compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5-dichloropyrazine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, the compound may interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,5-dichloropyrazine
  • 2-(Iodomethyl)-3,5-dichloropyrazine
  • 2-(Methyl)-3,5-dichloropyrazine

Uniqueness

2-(Bromomethyl)-3,5-dichloropyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s larger size and higher reactivity make it a versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)-3,5-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCVPNXLBYCGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291708
Record name 2-(Bromomethyl)-3,5-dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-92-9
Record name 2-(Bromomethyl)-3,5-dichloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3,5-dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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